1-Methoxy-4-methyl-d3-benzene

Description

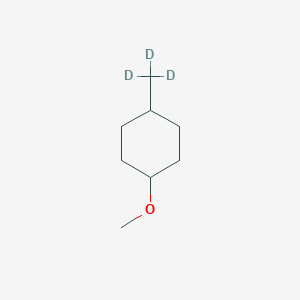

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(trideuteriomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-3-5-8(9-2)6-4-7/h7-8H,3-6H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAPYXHNMYKBKN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1CCC(CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161926 | |

| Record name | 1-Methoxy-4-methyl-d3-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14202-49-4 | |

| Record name | 1-Methoxy-4-methyl-d3-benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014202494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-4-methyl-d3-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Isotopic Incorporation for 1 Methoxy 4 Methyl D3 Benzene

Targeted Synthesis of Methyl-d3 Labeled Aromatic Ethers

The introduction of a trideuteromethyl (-CD3) group onto an aromatic ether requires specific synthetic methodologies that ensure high levels of isotopic enrichment and positional selectivity.

The most common and direct method for introducing a trideuteromethyl group onto a phenol (B47542) is through nucleophilic substitution using a deuterated methylating agent. Iodomethane-d3 (CD3I), also known as deuterated methyl iodide, is a widely used reagent for this purpose. nih.gov This approach typically follows the principles of the Williamson ether synthesis.

The general reaction involves the deprotonation of a phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide anion. This anion then attacks the electrophilic methyl carbon of iodomethane-d3, displacing the iodide leaving group and forming the desired deuterated aryl methyl ether.

Reaction Scheme: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + CD₃I → Ar-O-CD₃ + I⁻

This method is highly efficient for creating aryl deuteromethyl ethers. rsc.org The choice of base (e.g., sodium hydride, potassium carbonate) and reaction conditions can be optimized to achieve high yields. The availability of high-purity CD3I is a key factor in achieving high isotopic enrichment in the final product.

Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers several advantages, including reduced solvent use and potentially shorter reaction times. While the application of mechanochemistry to the synthesis of deuterated compounds is an emerging field, its potential for introducing trideuteromethyl groups is being explored.

Research has demonstrated that mechanochemical strategies can be used for the functionalization of phenols via C–O bond cleavage under ruthenium catalysis. researchgate.netmdpi.com These methods involve the activation of the phenol through the formation of a metal-arene π-coordination complex, facilitating subsequent reactions. mdpi.com

Although specific, well-established mechanochemical protocols for the direct trideuteromethylation of phenols using reagents like CD3I are not yet widely reported, the existing literature on mechanochemical C-O bond activation in phenols suggests its feasibility. researchgate.net This approach could provide a solvent-free alternative to traditional solution-phase synthesis, representing a promising area for future research and development in isotopic labeling.

Development of Efficient and Regioselective Synthetic Routes for 1-Methoxy-4-methyl-d3-benzene

An efficient and regioselective synthesis of this compound is readily achieved using the Williamson ether synthesis. The starting material for this synthesis is 4-methylphenol (p-cresol). Since 4-methylphenol has only one hydroxyl group, the methylation reaction is inherently regioselective, ensuring that the trideuteromethoxy group is introduced at the desired position on the benzene (B151609) ring.

The synthesis proceeds in two main steps:

Deprotonation: 4-methylphenol is treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF) to generate the potassium or sodium 4-methylphenoxide salt.

Nucleophilic Substitution: Iodomethane-d3 (CD₃I) is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the CD₃I and displacing the iodide ion to form the final product, this compound.

The reaction is typically performed under mild conditions and gives good to excellent yields of the desired product. The high efficiency and selectivity of this route make it the preferred method for laboratory-scale synthesis.

| Step | Reactants | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-methylphenol | Base (e.g., K₂CO₃) | Potassium 4-methylphenoxide | Acid-Base (Deprotonation) |

| 2 | Potassium 4-methylphenoxide, Iodomethane-d3 (CD₃I) | Solvent (e.g., Acetone) | This compound | Williamson Ether Synthesis (SN2) |

Analytical Verification of Isotopic Enrichment and Positional Specificity

Following synthesis, it is essential to verify the chemical identity, purity, isotopic enrichment, and the specific position of the deuterium (B1214612) atoms within the molecule. This is accomplished using a combination of chromatographic and spectroscopic techniques.

Chromatography coupled with mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for analyzing isotopically labeled compounds. hmdb.cahmdb.ca

Purity Assessment: The chromatographic step separates the target compound from any unreacted starting materials, by-products, or other impurities. A pure sample will ideally show a single chromatographic peak.

Isotopic Abundance: The mass spectrometer measures the mass-to-charge ratio (m/z) of the compound. The non-deuterated 1-methoxy-4-methylbenzene has a molecular weight of approximately 122.16 g/mol . nih.gov The successful incorporation of a trideuteromethyl group results in this compound, which has a molecular weight of approximately 125.18 g/mol . Mass spectral analysis will show a molecular ion peak ([M]⁺) at m/z 125. nist.govmassbank.eu The isotopic enrichment can be calculated by comparing the relative intensities of the ion peak at m/z 125 to the peak for the unlabeled compound at m/z 122.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected Molecular Ion Peak (m/z) |

|---|---|---|---|

| 1-Methoxy-4-methylbenzene | C₈H₁₀O | 122.16 | 122 |

| This compound | C₈H₇D₃O | 125.18 | 125 |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise location of the deuterium atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of unlabeled 1-methoxy-4-methylbenzene, the methoxy (B1213986) protons (-OCH₃) typically appear as a sharp singlet at approximately 3.8 ppm. hmdb.ca For this compound, this signal will be absent, providing unambiguous evidence that the methyl group of the ether is fully deuterated. The other signals corresponding to the aromatic protons and the methyl group on the ring (around 2.3 ppm) will remain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum can also confirm deuteration. The carbon atom of the trideuteromethyl group (-CD₃) will appear as a multiplet due to carbon-deuterium coupling, and its chemical shift will be slightly different from that of a standard methoxy carbon.

²H NMR Spectroscopy: Deuterium NMR (²H NMR) can be used to directly observe the incorporated deuterium. A single resonance in the ²H NMR spectrum would confirm the presence of deuterium in a single chemical environment, corresponding to the methoxy position.

| Proton Group | 1-Methoxy-4-methylbenzene | This compound |

|---|---|---|

| Aromatic (Ar-H) | ~6.8-7.1 | ~6.8-7.1 |

| Methoxy (O-CH₃/CD₃) | ~3.8 (singlet) | Absent |

| Aryl-Methyl (Ar-CH₃) | ~2.3 (singlet) | ~2.3 (singlet) |

Advanced Spectroscopic Analysis and Structural Elucidation of 1 Methoxy 4 Methyl D3 Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful tool for the structural elucidation of 1-Methoxy-4-methyl-d3-benzene, providing precise information on the molecular framework and the specific location of the deuterium (B1214612) labels.

High-Resolution ¹H NMR Analysis for Proton Signal Attenuation and Isotopic Shifts

The introduction of deuterium atoms on the methyl group of 1-methoxy-4-methylbenzene induces significant and predictable changes in the ¹H NMR spectrum. The most prominent effect is the attenuation, or effective disappearance, of the signal corresponding to the methyl protons. In the non-deuterated analogue, this signal typically appears as a singlet around δ 2.3 ppm. In this compound, this resonance is absent due to the replacement of protons with deuterium.

Furthermore, the deuterium substitution causes subtle secondary isotope effects on the chemical shifts of the remaining protons in the molecule. These isotopic shifts, though small, are measurable in high-resolution spectra. The electron-donating nature of deuterium compared to protium (B1232500) can cause minor upfield shifts (typically <0.05 ppm) for the nearby aromatic protons. The aromatic protons, appearing as two doublets for the A'A'B'B' system, and the methoxy (B1213986) protons, a singlet, therefore provide a clear picture of the otherwise unperturbed parts of the molecular structure.

| Proton Environment | Expected Chemical Shift (δ) for 1-Methoxy-4-methylbenzene (ppm) | Expected Observation for this compound (ppm) | Comment |

|---|---|---|---|

| Aromatic Protons (H-2, H-6) | ~7.10 (d) | ~7.10 (d) with potential minor upfield shift | Isotope effect is minimal but possible. |

| Aromatic Protons (H-3, H-5) | ~6.85 (d) | ~6.85 (d) with potential minor upfield shift | Isotope effect is minimal but possible. |

| Methoxy Protons (-OCH₃) | ~3.78 (s) | ~3.78 (s) | Negligible isotope effect expected. |

| Methyl Protons (-CH₃) | ~2.32 (s) | Signal Absent | Protons are replaced by deuterium. |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation and Deuterium Coupling Effects

In ¹³C NMR spectroscopy, the presence of deuterium on the methyl group has two primary consequences. First, the carbon atom directly bonded to the deuterium atoms (the -CD₃ carbon) experiences spin-spin coupling. Since deuterium is a spin-1 nucleus, it splits the carbon signal into a multiplet. For a CD₃ group, the signal splits into a septet with a characteristic 1:3:6:7:6:3:1 intensity pattern.

Second, the intensity of the deuterated carbon signal is significantly reduced. blogspot.com This occurs for three main reasons:

The signal's intensity is divided across the seven lines of the multiplet. blogspot.com

The Nuclear Overhauser Effect (nOe), which enhances the signal of proton-bound carbons during proton decoupling, is absent for deuterated carbons. blogspot.com

The relaxation time (T₁) for deuterated carbons is much longer, which can lead to signal saturation and lower intensity under standard acquisition parameters. blogspot.com

Long-range isotope effects can also be observed, causing slight upfield shifts (typically 0.1-0.3 ppm) on the adjacent C-4 carbon. nih.gov

| Carbon Environment | Expected Chemical Shift (δ) for 1-Methoxy-4-methylbenzene (ppm) | Expected Observation for this compound (ppm) | Comment |

|---|---|---|---|

| C-1 (-OCH₃) | ~158.8 | ~158.8 | No significant isotope effect. |

| C-4 (-CD₃) | ~132.5 | ~132.4 | Small two-bond isotope shift (²ΔC(D)) expected. huji.ac.il |

| C-2, C-6 | ~129.8 | ~129.8 | Negligible isotope effect. |

| C-3, C-5 | ~113.8 | ~113.8 | Negligible isotope effect. |

| Methoxy Carbon (-OCH₃) | ~55.2 | ~55.2 | No significant isotope effect. |

| Methyl Carbon (-CD₃) | ~20.5 | ~20.3 (septet) | Signal shows C-D coupling, a one-bond isotope shift (¹ΔC(D)), and significantly reduced intensity. blogspot.com |

²H NMR Spectroscopy for Direct Observation and Quantification of Deuterium Labels

Deuterium NMR (²H NMR) spectroscopy is used to directly observe the deuterium nuclei. wikipedia.org For this compound, the ²H NMR spectrum would feature a single resonance peak, confirming the successful and specific incorporation of deuterium at the methyl position. The chemical shift in ²H NMR is nearly identical to that of the corresponding proton in ¹H NMR. wikipedia.org Therefore, a signal is expected around δ 2.3 ppm. This technique is highly effective for verifying the location of isotopic labels and quantifying the level of deuteration within a molecule. wikipedia.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of this compound, with the deuterium label serving as a mechanistic probe.

Ionization Techniques and Deuterium Retention/Loss Phenomena

Under common ionization techniques such as Electron Ionization (EI), the molecular ion (M⁺•) of this compound is observed at a mass-to-charge ratio (m/z) of 125. This is three mass units higher than its non-deuterated counterpart (m/z 122), directly confirming the incorporation of three deuterium atoms.

The C-D bond is generally stable under most ionization conditions, meaning the deuterium labels are typically retained in the molecular ion. nih.gov In-source hydrogen/deuterium exchange is a known phenomenon, particularly with labile hydrogens (e.g., in -OH, -NH groups) and under specific conditions found in sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govresearchgate.net However, for a molecule with non-labile C-D bonds like this one, such exchange is not expected to be a significant process, ensuring that the observed mass shift is a true representation of the isotopic labeling. youtube.com

Investigation of Hydride/Deuteride Elimination Mechanisms under Specific Ionization Conditions

The primary fragmentation pathway for 4-methylanisole and related alkylbenzenes involves the loss of a hydrogen radical from the benzylic methyl group to form a stable, resonance-stabilized tropylium-like cation. spectroscopyonline.com In the case of this compound, this pathway can proceed via the loss of either a protium radical (H•) or a deuterium radical (D•).

Loss of H•: Elimination of a hydrogen radical (e.g., from the aromatic ring) would result in a fragment ion at m/z 124.

Loss of D•: Elimination of a deuterium radical from the methyl group would result in a fragment ion at m/z 123.

High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Fingerprinting and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds such as this compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. This precision is critical for confirming the successful incorporation of deuterium atoms and for distinguishing between different isotopologues—molecules that differ only in their isotopic composition. nih.gov

For this compound, HRMS serves two primary functions. First, it confirms the molecular formula. The non-deuterated analogue, 1-Methoxy-4-methylbenzene, has a molecular formula of C₈H₁₀O and a theoretical monoisotopic mass of 122.0732 Da. By replacing three hydrogen atoms with deuterium atoms, the molecular formula becomes C₈H₇D₃O, and the theoretical monoisotopic mass increases to approximately 125.0920 Da. The high accuracy of HRMS can easily detect this mass difference, confirming the presence of the three deuterium atoms.

Second, HRMS is used for isotopic fingerprinting to assess the isotopic purity of the sample. nih.gov A synthesized sample of a deuterated compound is rarely 100% pure and often contains residual, non-deuterated (D₀) or partially deuterated (D₁, D₂) species. HRMS can distinguish and quantify the relative abundance of these H/D isotopolog ions. nih.gov By analyzing the ion clusters in the mass spectrum, researchers can determine the percentage of the desired D₃ compound, which is a crucial parameter for its use in quantitative studies or as an internal standard. nih.gov

| Isotopologue | Molecular Formula | Theoretical m/z [M+H]⁺ |

|---|---|---|

| Non-deuterated (D₀) | C₈H₁₀O | 123.0804 |

| Mono-deuterated (D₁) | C₈H₉DO | 124.0867 |

| Di-deuterated (D₂) | C₈H₈D₂O | 125.0930 |

| Tri-deuterated (D₃) | C₈H₇D₃O | 126.0992 |

Vibrational Spectroscopy for Molecular Vibrational Analysis

Vibrational spectroscopy explores the periodic motions of atoms within a molecule. wikipedia.org These vibrations occur at specific, quantized frequencies that are dependent on the masses of the atoms and the strength of the bonds connecting them. Techniques like FT-IR and Raman spectroscopy probe these molecular vibrations to provide detailed information about chemical structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes and Isotopic Shifts

The most significant impact of isotopic labeling in the FT-IR spectrum is the shift of vibrational frequencies involving the substituted atom. libretexts.org Due to the increased mass of deuterium compared to hydrogen, the C-D bond stretching vibrations occur at a significantly lower frequency than the corresponding C-H stretches. libretexts.org While typical aliphatic C-H stretching modes appear in the 2850-3000 cm⁻¹ region, the C-D stretching vibrations are expected to appear in a lower frequency range, approximately 2100-2250 cm⁻¹. This isotopic shift provides a clear spectral window to confirm deuteration. cardiff.ac.ukresearchgate.net

| Vibrational Mode | Expected Range for C₈H₁₀O (cm⁻¹) | Expected Range for C₈H₇D₃O (cm⁻¹) | Comment |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Largely unaffected |

| Aliphatic C-H Stretch (Methoxy) | 2960 - 2850 | 2960 - 2850 | Unaffected |

| Aliphatic C-D Stretch (Methyl-d₃) | N/A | 2250 - 2100 | Significant isotopic shift due to deuteration |

| Aromatic C=C Bending | 1610 - 1500 | 1610 - 1500 | Minor shifts possible |

| Asymmetric C-O-C Stretch | ~1250 | ~1250 | Minor shifts possible |

| Symmetric C-O-C Stretch | ~1040 | ~1040 | Minor shifts possible |

Raman Spectroscopy for Complementary Vibrational Insights and Conformational Studies

Raman spectroscopy is another form of vibrational spectroscopy that acts as a powerful complement to FT-IR. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered photons. While FT-IR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the molecule's polarizability. Therefore, vibrations that are weak or absent in an IR spectrum may be strong in a Raman spectrum, and vice-versa.

For this compound, symmetric vibrations, such as the aromatic ring breathing mode (around 1000 cm⁻¹ in similar benzene (B151609) derivatives), often produce strong Raman signals. The deuteration of the methyl group provides a distinct advantage in Raman analysis. The C-D stretching modes appear in the 'silent region' of the Raman spectrum (around 2100-2300 cm⁻¹), where there is typically very little interference from other fundamental vibrational modes. cardiff.ac.uk This allows for clear and unambiguous detection and analysis of the deuterated group.

Raman spectroscopy can also be employed for conformational studies. While this compound is a relatively simple molecule, subtle changes in the orientation of the methoxy group relative to the aromatic ring could potentially be observed as shifts in the frequencies or changes in the polarization of certain Raman bands. colostate.edunih.gov However, for this specific molecule, only one stable conformation of the methoxy group is expected. colostate.edu The analysis of the C-D vibrational modes can provide insights into the local environment and interactions of the deuterated methyl group. nih.govresearchgate.net

| Vibrational Mode | Expected Range for C₈H₁₀O (cm⁻¹) | Expected Range for C₈H₇D₃O (cm⁻¹) | Typical Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Strong |

| Aliphatic C-H Stretch (Methoxy) | 2950 - 2840 | 2950 - 2840 | Strong |

| Aliphatic C-D Stretch (Methyl-d₃) | N/A | 2250 - 2100 | Medium-Strong |

| Ring Breathing Mode | ~1004 | ~990 | Strong |

| C-O-C Bend | ~820 | ~820 | Medium |

Mechanistic Research Utilizing 1 Methoxy 4 Methyl D3 Benzene As a Mechanistic Probe

Kinetic Isotope Effect (KIE) Studies in Organic Transformations

The KIE is a cornerstone of physical organic chemistry for determining the rate-determining step of a reaction and for characterizing the geometry of the transition state. princeton.eduwikipedia.org The use of 1-Methoxy-4-methyl-d3-benzene allows for the precise measurement of both primary and secondary KIEs related to transformations involving the methyl group.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For reactions involving the cleavage of a C-H(D) bond in the methyl group of this compound, a significant primary KIE (typically kH/kD > 2) is expected. This has been instrumental in studying oxidation reactions at the benzylic position. For instance, in the oxidation of 4-methylanisole to 4-methoxybenzaldehyde, the observation of a substantial primary KIE when using the deuterated analogue would provide strong evidence that the cleavage of a C-H bond from the methyl group is the slowest step in the reaction sequence.

A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. core.ac.ukwikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the labeled position during the reaction. For example, in an electrophilic aromatic substitution reaction on this compound, a small secondary KIE might be observed, reflecting changes in hyperconjugation between the methyl group and the aromatic ring in the transition state.

A hypothetical study on the benzylic bromination of 4-methylanisole could yield the following KIE data:

| Reaction | Substrate | Rate Constant (k) | KIE (kH/kD) |

| Benzylic Bromination | 1-Methoxy-4-methylbenzene | kH | 5.8 |

| Benzylic Bromination | This compound | kD |

This is a hypothetical data table for illustrative purposes.

The magnitude of the KIE can provide detailed information about the transition state of the rate-determining step. princeton.eduepfl.ch A large primary KIE, for example, suggests a transition state in which the C-H(D) bond is significantly broken. The observation of a large kH/kD value in a reaction, such as the oxidation of the methyl group, points directly to the C-H bond cleavage as the rate-limiting event. epfl.ch

Secondary KIEs can help to differentiate between proposed mechanisms. For instance, in a reaction proceeding through a carbocation intermediate, a secondary KIE can indicate the degree of positive charge development at the benzylic position. The interpretation of KIEs in conjunction with computational studies can allow for a detailed mapping of the reaction's potential energy surface and a precise characterization of the transition state structure. nih.gov

Elucidation of Reaction Mechanisms and Intermediate Species Formation

Beyond KIEs, the deuterium (B1214612) label in this compound acts as a tracer, allowing chemists to follow the fate of the methyl group's hydrogen atoms throughout a reaction.

Isotopic labeling is a definitive method for tracking atomic rearrangements. In reactions where skeletal or hydrogen migrations are possible, analyzing the position of the deuterium atoms in the products and intermediates can reveal the operative pathway. For example, in the study of acid-catalyzed rearrangements of substituted benzenes, the use of this compound could unequivocally demonstrate whether the methyl group migrates with its hydrogen atoms intact or if there is any exchange with other hydrogen sources in the reaction medium.

In electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation, the methoxy (B1213986) group of 1-Methoxy-4-methylbenzene is a strongly activating, ortho, para-directing group, while the methyl group is a less strongly activating, ortho, para-director. Mechanistic studies can utilize this compound to probe for any unexpected involvement of the methyl C-H bonds in the reaction mechanism, for instance, through hyperconjugation effects influencing the stability of the arenium ion intermediate. msu.edu

For side-chain modification reactions, such as benzylic oxidation or halogenation, this compound is an invaluable tool. As mentioned, KIE studies can pinpoint the rate-determining step. Furthermore, analyzing the deuterium content of the products can reveal the selectivity of the reaction and provide evidence for the formation of specific intermediates, such as benzylic radicals or cations. The conversion of 4-methylanisole can lead to a variety of products, including 4-methylphenol and toluene, and isotopic labeling helps to unravel the complex reaction networks involved. researchgate.net

Deuterium Exchange and Scrambling Phenomena in Reaction Systems

The presence of deuterium in this compound allows for the study of hydrogen exchange and scrambling processes. Under certain reaction conditions, particularly in the presence of strong acids or bases, or in mass spectrometry analysis, the deuterium atoms may exchange with protons from the solvent or other molecules, or they may migrate to other positions within the molecule.

Observing such deuterium scrambling can provide insights into the reversibility of certain reaction steps and the presence of otherwise "hidden" intermediates. For example, if a reaction involving this compound in a protic solvent leads to products with a lower deuterium content than expected, it would suggest a reversible protonation/deprotonation step involving the methyl group. Gas-phase studies, such as tandem mass spectrometry, can also reveal intramolecular hydrogen/deuterium scrambling, providing information about the structure and reactivity of gaseous ions. nih.gov

Computational Chemistry and Theoretical Insights into 1 Methoxy 4 Methyl D3 Benzene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is widely used to investigate the properties of organic molecules like 1-Methoxy-4-methyl-d3-benzene.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The energies and shapes of these orbitals provide critical information about the molecule's electronic behavior.

For this compound, the HOMO is expected to be a π-orbital with significant electron density localized on the aromatic ring and the oxygen atom of the methoxy (B1213986) group, reflecting its electron-donating nature. The LUMO is anticipated to be a π*-antibonding orbital, primarily distributed over the benzene (B151609) ring. researchgate.netmalayajournal.org The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more readily polarizable and reactive. malayajournal.orgresearchgate.net

DFT calculations allow for the precise determination of these orbital energies and visualization of their spatial distribution. Analysis of the FMOs helps in predicting the regioselectivity of electrophilic and nucleophilic attacks. researchgate.net The electron-donating methoxy and methyl groups increase the energy of the HOMO, making the aromatic ring more susceptible to electrophilic substitution.

Table 1: Calculated Frontier Molecular Orbital Properties

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 |

Note: Values are representative for similar aromatic ethers and may vary based on the specific DFT functional and basis set used.

Prediction and Simulation of Spectroscopic Data (NMR, IR, MS)

DFT calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful link between molecular structure and experimental observation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a reliable method for structure elucidation. nih.gov Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, both ¹H and ¹³C NMR chemical shifts can be predicted with high accuracy. nih.govresearchgate.net For this compound, calculations can differentiate the signals for aromatic protons and carbons, as well as those for the methoxy group. The conformational orientation of the methoxy group can influence the ¹³C NMR chemical shift, a phenomenon that can be effectively modeled. researchgate.net

IR Spectroscopy: DFT can simulate the infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. These calculations help in assigning experimental IR bands to specific molecular vibrations, such as C-H stretches of the aromatic ring and methyl group, C-O stretching of the ether linkage, and ring deformation modes. The substitution of protium (B1232500) with deuterium (B1214612) in the methyl group (methyl-d3) will cause a predictable shift of its vibrational modes to lower frequencies, a feature that can be precisely calculated.

Mass Spectrometry (MS): While direct simulation of electron ionization (EI) mass spectra is complex, DFT can be used to calculate the energies of potential fragment ions and the activation barriers for fragmentation pathways. escholarship.org This helps in rationalizing the observed fragmentation patterns, such as the loss of a methyl radical or formaldehyde (B43269) from the parent ion. Studies on related deuterated compounds have used mass spectral analysis to pinpoint the site of hydride elimination during specific ionization processes. nih.govresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound Analogs

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Methoxy Carbon (ppm) | ~55-62 (conformation dependent) researchgate.net |

| ¹H NMR | Methoxy Protons (ppm) | ~3.8 |

| IR | C(sp²)-O Stretch (cm⁻¹) | ~1250 |

| IR | C(sp³)-D Stretch (cm⁻¹) | ~2100-2250 |

| MS | Key Fragment (m/z) | M-18 (loss of CD₃ + H) |

Note: NMR and IR values are based on the non-deuterated analog, 4-methylanisole. nist.govnih.gov The C-D stretch is a characteristic prediction for the deuterated compound.

Modeling of Reaction Pathways, Activation Barriers, and Thermochemical Properties

DFT is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the corresponding activation energies (barriers) for a given reaction pathway. acs.orgmdpi.com

For reactions involving this compound, such as electrophilic aromatic substitution or ether cleavage, DFT can be used to:

Determine Reaction Mechanisms: Distinguish between different possible mechanisms (e.g., stepwise vs. concerted). acs.org

Calculate Activation Barriers: Quantify the energy required to reach the transition state, which is directly related to the reaction rate. nih.gov Studies on related systems have calculated activation barriers for processes like C-H insertion and methoxycarbonylation. acs.orgmdpi.com

Predict Thermochemical Properties: Compute enthalpies of formation, Gibbs free energies of reaction, and other thermodynamic quantities. chemeo.comnist.gov These calculations help determine the feasibility and spontaneity of a reaction.

These models provide a detailed, dynamic picture of chemical transformations that is often inaccessible through experimental methods alone.

Advanced Quantum Chemical Calculations

Beyond standard DFT applications, more sophisticated computational methods can provide deeper insights into the subtle structural and electronic features of this compound.

Conformational Landscape and Rotational Dynamics of Methoxy and Methyl-d3 Groups

The methoxy and methyl groups are not static but can rotate around their respective single bonds. This rotation is not free but is governed by a potential energy surface with distinct energy minima (stable conformers) and maxima (rotational barriers).

Advanced calculations can map this conformational landscape in detail. For 1-methoxy-4-methylbenzene, experimental and theoretical studies have shown that the minimum energy conformation has the methoxy group lying in the plane of the benzene ring. colostate.edu The barrier to rotation of the methoxy group is influenced by steric and electronic interactions with the aromatic ring. Similarly, the rotation of the methyl-d3 group has a low energy barrier, but its preferred orientation can be determined computationally. Understanding these dynamics is crucial as the conformation can significantly impact the molecule's reactivity and spectroscopic properties. researchgate.net

Table 3: Rotational Barrier Data for Methoxy Group in Anisole (B1667542) Derivatives

| Parameter | Description | Approximate Value (cm⁻¹) |

|---|---|---|

| V₂ Barrier | The primary barrier to rotation of the methoxy group | 500 - 2000 |

Note: The rotational barrier can be influenced by substitution on the ring. The value is representative of methoxy group rotation in similar compounds. colostate.edu

Analysis of Intramolecular Interactions, Bond Character, and Electron Distribution

To gain a more profound understanding of bonding and electronic structure, several advanced computational analyses can be employed:

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex calculated molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. researchgate.netmdpi.com This method allows for the study of hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs into the antibonding π* orbitals of the aromatic ring. This interaction is key to understanding the electron-donating character of the methoxy group.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential onto the electron density surface of a molecule. malayajournal.org It visually identifies the electron-rich and electron-poor regions. For this compound, MEP maps would show a negative potential (red/yellow) around the oxygen atom, indicating a site for electrophilic attack, while the regions around the hydrogen atoms would show a positive potential (blue), indicating sites susceptible to nucleophilic interaction. malayajournal.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density. It can be used to characterize the nature of chemical bonds (e.g., covalent vs. ionic character) and to identify and quantify weak intramolecular interactions, such as hydrogen bonds.

These advanced methods provide a detailed and quantitative picture of the electron distribution and bonding within this compound, offering fundamental insights into its chemical nature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methylanisole |

| 1-methoxy-4-methylbenzene |

| Benzene |

| Anisole |

Examination of Solvent Effects and Their Influence on Molecular Properties and Reactivity

The chemical environment plays a pivotal role in dictating the behavior of a molecule. Solvent effects can significantly alter molecular properties such as electronic structure, dipole moment, and spectroscopic characteristics, as well as influence the rates and pathways of chemical reactions. Computational chemistry provides robust tools to model these interactions, which can be broadly categorized into implicit and explicit solvation models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is well-suited for estimating the bulk electrostatic effects of the solvent on the solute. For this compound, such models can predict changes in its dipole moment and the stabilization of its ground and transition states in different solvents.

Explicit solvent models, on the other hand, involve including a discrete number of solvent molecules around the solute. This method, often coupled with quantum mechanics/molecular mechanics (QM/MM) approaches, allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, it provides a more accurate picture of the immediate solvation shell.

The influence of solvents on the molecular properties of this compound can be systematically investigated by calculating key descriptors in various media. For instance, an increase in solvent polarity is generally expected to lead to a more polarized electron distribution in the solute molecule, resulting in a larger dipole moment. This, in turn, can affect the molecule's reactivity in polar reactions.

To illustrate the anticipated solvent effects on the properties of this compound, the following table presents hypothetical data derived from the principles of computational solvation studies.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Relative Ground State Energy (kcal/mol) |

| Gas Phase | 1.0 | 1.35 | 0.00 |

| Toluene | 2.4 | 1.48 | -1.25 |

| Ethanol (B145695) | 24.6 | 1.72 | -3.80 |

| Water | 78.4 | 1.85 | -4.95 |

Note: The data in this table is illustrative and based on general principles of solvent effects on aromatic ethers.

These theoretical calculations would suggest that as the polarity of the solvent increases, the dipole moment of this compound also increases, indicating a greater charge separation within the molecule. Concurrently, the ground state of the molecule is stabilized, as reflected by the more negative relative energy. Such stabilization can have significant implications for chemical reactivity, potentially altering reaction barriers and favoring pathways that involve polar intermediates or transition states.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a window into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, where the forces between particles are described by a force field. This computational technique is invaluable for understanding the conformational flexibility, diffusion, and intermolecular interactions of this compound in a condensed phase.

A typical MD simulation would involve placing a molecule of this compound in a simulation box filled with a chosen solvent. The system is then allowed to evolve over time, with the trajectories of all atoms being recorded. Analysis of these trajectories can reveal a wealth of information.

For this compound, MD simulations can elucidate the nature of its interactions with surrounding solvent molecules. For instance, in a polar solvent like water, one could analyze the radial distribution function to understand the structuring of water molecules around the methoxy group and the aromatic ring. This can provide insights into the hydrophobic and hydrophilic interactions that govern its solubility and aggregation behavior.

Furthermore, MD simulations can be used to study the dynamic properties of the molecule itself, such as the rotation of the methoxy and deuterated methyl groups. The flexibility of these groups can be crucial for how the molecule fits into active sites of enzymes or interacts with other molecules in solution.

The following table presents plausible results that could be obtained from a molecular dynamics simulation of this compound in different solvents, highlighting key parameters related to its dynamic behavior and intermolecular interactions.

| Solvent | Simulation Time (ns) | Average Number of Solvent Molecules within 5 Å | Torsional Angle Fluctuation (C-O-C-C) (degrees) |

| Toluene | 100 | ~15 | ± 25 |

| Ethanol | 100 | ~20 | ± 20 |

| Water | 100 | ~22 | ± 18 |

Note: The data in this table is illustrative and represents the type of information that can be extracted from molecular dynamics simulations.

The hypothetical data suggests that in more polar and hydrogen-bonding solvents like ethanol and water, a greater number of solvent molecules are found in the immediate vicinity of this compound. This is indicative of stronger solute-solvent interactions. The reduced torsional angle fluctuation in these solvents could imply that these interactions restrict the conformational freedom of the methoxy group. Such detailed understanding of the dynamic and interactional landscape of this compound is crucial for predicting its behavior in complex chemical and biological systems.

Applications of 1 Methoxy 4 Methyl D3 Benzene in Analytical Methodology and Research Standards

Role as an Internal Standard in Quantitative Chemical Analysis

In quantitative chemical analysis, particularly in chromatographic techniques coupled with mass spectrometry, the use of a suitable internal standard is crucial for achieving accurate and reproducible results. crimsonpublishers.com An internal standard helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. crimsonpublishers.com Stable isotope-labeled compounds, such as 1-Methoxy-4-methyl-d3-benzene, are considered the gold standard for this purpose because their physicochemical properties are nearly identical to their non-labeled counterparts, yet they are distinguishable by their mass. acanthusresearch.com

Development and Validation of LC-MS/GC-MS Methods for Analogous Compounds

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. These techniques are widely used for the separation, identification, and quantification of a vast array of compounds in complex mixtures. The addition of a known amount of this compound to a sample allows for the precise quantification of structurally similar analytes, such as other aromatic ethers, volatile organic compounds (VOCs), and environmental contaminants.

The principle of stable isotope dilution analysis relies on the assumption that the SIL internal standard will behave identically to the analyte of interest during extraction, derivatization, and chromatographic separation. acanthusresearch.com Because this compound co-elutes with its non-deuterated analog and other similar compounds, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the analyte's signal in the mass spectrometer's ion source due to matrix effects will be compensated for by a similar change in the internal standard's signal. crimsonpublishers.com This ensures that the ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification.

Table 1: Key Parameters in Method Validation using a Deuterated Internal Standard

| Validation Parameter | Description | Role of this compound |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | The use of a constant concentration of the internal standard helps to establish a linear relationship between the analyte/internal standard peak area ratio and the analyte concentration. |

| Accuracy | The closeness of the measured value to the true value. | By correcting for systematic errors during sample handling and analysis, the internal standard improves the accuracy of the measurements. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | The internal standard minimizes the impact of random variations in the analytical process, thereby improving the precision (repeatability and reproducibility) of the method. |

| Matrix Effect | The alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. | As the internal standard is similarly affected by the matrix, its use allows for the compensation of these effects, leading to more reliable quantification. |

| Recovery | The efficiency of the extraction process. | The internal standard provides a means to assess and correct for analyte losses during sample preparation and extraction. |

Standardization and Quality Control Procedures in Analytical Laboratories

In analytical laboratories, standardization and quality control (QC) are paramount to ensure the reliability and comparability of results. This compound plays a vital role in these procedures. By being incorporated into calibration standards and quality control samples, it serves as a constant reference point.

During the calibration of an analytical method, a series of standards containing known concentrations of the analyte and a fixed concentration of this compound are analyzed. A calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This curve is subsequently used to determine the concentration of the analyte in unknown samples.

In routine analysis, QC samples, which are samples with known concentrations of the analyte, are analyzed alongside the unknown samples. The inclusion of this compound in these QC samples allows the laboratory to monitor the performance of the analytical method over time. Any significant deviation in the calculated concentration of the QC samples can indicate a problem with the instrument, reagents, or procedure, prompting corrective action.

Reference Material for Spectroscopic Library Development and Data Interpretation

Mass spectral libraries are essential for the identification of unknown compounds in GC-MS and LC-MS analyses. These libraries contain the mass spectra of thousands of known compounds. The mass spectrum of the non-deuterated form, 1-Methoxy-4-methylbenzene, is available in databases such as the NIST (National Institute of Standards and Technology) WebBook.

The mass spectrum of this compound, with its characteristic shift in the molecular ion and fragment ions due to the presence of deuterium (B1214612), can be a valuable addition to these libraries. It can be used as a reference material to:

Confirm the identity of deuterated analogs: In studies where deuterated compounds are used as tracers, the presence of this compound in a spectral library can aid in its unambiguous identification.

Improve data interpretation: By comparing the mass spectrum of the deuterated and non-deuterated forms, researchers can gain insights into the fragmentation pathways of this class of compounds. This information is crucial for the structural elucidation of unknown but related compounds.

Calibrate mass spectrometers: While not its primary use, the well-defined mass-to-charge ratios of its ions can be used to verify the mass accuracy of a mass spectrometer.

Applications in Environmental Fate Studies and Metabolic Pathway Tracing (excluding human biological systems)

Deuterium-labeled compounds are powerful tools for tracing the environmental fate and metabolic pathways of organic compounds. When released into a specific environment, such as soil or water, this compound can be used to follow the degradation and transformation of its non-deuterated counterpart, 4-methylanisole, which can be a component of essential oils and is also used as a fragrance and flavoring agent.

By analyzing samples from the environment over time using GC-MS or LC-MS, scientists can identify the degradation products of this compound. The deuterium label allows these degradation products to be distinguished from naturally occurring background compounds. This information is invaluable for:

Determining degradation rates: The disappearance of the parent compound and the appearance of its metabolites can be used to calculate its environmental half-life.

Elucidating degradation pathways: The identification of the deuterated metabolites helps to map out the biochemical reactions involved in the breakdown of the compound in different environmental compartments.

Assessing environmental persistence and impact: Understanding how a compound degrades in the environment is essential for assessing its potential for bioaccumulation and long-term ecological effects.

Table 2: Hypothetical Environmental Fate Study of this compound

| Time (days) | This compound Concentration (ng/g soil) | Deuterated Metabolite A Concentration (ng/g soil) | Deuterated Metabolite B Concentration (ng/g soil) |

| 0 | 100 | 0 | 0 |

| 7 | 75 | 15 | 5 |

| 14 | 50 | 25 | 10 |

| 28 | 20 | 30 | 15 |

| 56 | 5 | 20 | 10 |

This table is for illustrative purposes and does not represent actual experimental data.

Future Research Directions and Emerging Methodologies for Deuterated Aromatic Ethers

Development of Chemo- and Regioselective Deuteration Methodologies for Complex Structures

The ability to introduce deuterium (B1214612) at specific positions within a complex aromatic ether is crucial for tailoring its properties. Traditional methods for deuteration often lack the necessary precision, leading to isotopic scrambling or requiring harsh reaction conditions that are incompatible with sensitive functional groups. Consequently, a major focus of current research is the development of highly chemo- and regioselective deuteration methodologies.

Recent advancements in transition-metal catalysis have shown significant promise in achieving selective C-H activation for deuteration. Palladium-catalyzed nondirected late-stage C-H deuteration of arenes, for instance, allows for the isotopic labeling of complex molecules using D₂O as a readily available and inexpensive deuterium source. This method exhibits remarkable functional group tolerance, making it applicable to a wide range of functionalized aromatic compounds.

Another promising approach involves the use of nanostructured iron catalysts. These catalysts, prepared from abundant and inexpensive iron salts, enable the selective deuteration of various (hetero)arenes, including phenols, using D₂O under hydrogen pressure. This methodology is not only efficient but also scalable, a critical factor for the industrial application of deuterated compounds. Furthermore, manganese-catalyzed C-H activation, utilizing a transient directing group strategy, has been developed for the selective ortho-deuteration of benzaldehydes with D₂O.

The development of these catalytic systems is guided by a deeper understanding of reaction mechanisms, including the study of kinetic isotope effects (KIEs). By elucidating the mechanistic details of C-H activation and deuterium transfer, researchers can design more efficient and selective catalysts for the synthesis of precisely deuterated aromatic ethers.

| Methodology | Catalyst | Deuterium Source | Key Advantages |

| Nondirected C-H Deuteration | Palladium-based dual ligand system | D₂O | High functional group tolerance, late-stage functionalization |

| Selective Deuteration | Nanostructured Iron | D₂O | Scalable, uses abundant and inexpensive catalyst |

| Ortho-Selective C-H Activation | Manganese-based with transient directing group | D₂O | High regioselectivity for specific positions |

| Site-Selective C-H Deuteration | Phosphine-ligated silver-carbonate complex | CH₃OD | Effective for five-membered aromatic heterocycles |

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of Deuterium Effects

The subtle yet significant influence of deuterium substitution on the physicochemical and biological properties of aromatic ethers presents a challenge for predictive modeling. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address this complexity. These computational approaches can analyze vast datasets to identify patterns and relationships that are not readily apparent through traditional analysis, thereby enabling the prediction of deuterium's effects.

One key area of application is the prediction of kinetic isotope effects (KIEs). ML models can be trained on experimental KIE data to predict the impact of deuteration on reaction rates, which is crucial for understanding reaction mechanisms and designing deuterated drug candidates with optimized metabolic stability. By leveraging quantum chemical calculations, such as density functional theory (DFT), in conjunction with ML, more accurate predictions of reaction kinetics can be achieved.

Furthermore, AI and ML are being employed to predict the metabolic fate of deuterated compounds. Predicting how a deuterated aromatic ether will be metabolized in the body is essential for drug development. ML models can be trained on known metabolic pathways to predict the sites of metabolism and potential metabolites of new deuterated drug candidates.

In the realm of spectroscopy, ML algorithms are being developed to automate and enhance the analysis of complex NMR and mass spectrometry data of deuterated compounds. These tools can aid in peak assignment, structural elucidation, and the quantification of deuterium incorporation, accelerating the characterization of novel deuterated aromatic ethers.

| Application Area | AI/ML Technique | Predicted Property | Significance |

| Reaction Mechanisms | Machine Learning trained on KIE data | Kinetic Isotope Effects (KIEs) | Understanding reaction pathways and designing catalysts |

| Drug Development | Predictive modeling of metabolism | Metabolic stability and pathways | Optimizing pharmacokinetic properties of drugs |

| Spectroscopy | Automated data analysis algorithms | NMR and Mass Spectra interpretation | Accelerating structural characterization |

Exploration of Novel Spectroscopic Techniques for Deuterium-Specific Analysis and Imaging

The development of analytical techniques with high sensitivity and specificity for deuterium is paramount for advancing research on deuterated aromatic ethers. While traditional methods like NMR and mass spectrometry remain indispensable, novel spectroscopic techniques are being explored to provide deeper insights into the structure, dynamics, and distribution of these compounds.

Deuterium metabolic imaging (DMI) is a non-invasive imaging technique that allows for the visualization of metabolic processes in vivo. By administering a deuterium-labeled substrate, researchers can track its metabolic fate and map metabolic fluxes in three dimensions. This technique holds significant potential for studying the metabolism of deuterated drugs containing aromatic ether moieties and for diagnosing metabolic disorders.

Furthermore, advancements in vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, coupled with computational modeling, are providing detailed information about the effects of deuteration on molecular vibrations and intermolecular interactions. These techniques are sensitive to the subtle changes in bond strength and polarity induced by deuterium substitution, offering valuable data for understanding the physical properties of deuterated aromatic ethers.

Expansion of Research into Materials Science and Supramolecular Chemistry Applications of Deuterated Aromatic Ethers

The unique properties imparted by deuterium substitution are increasingly being exploited in the fields of materials science and supramolecular chemistry. The subtle changes in bond length, vibrational frequencies, and intermolecular interactions upon deuteration can have a profound impact on the bulk properties of materials and the behavior of supramolecular assemblies.

In materials science, deuterated aromatic ethers are being investigated for their potential in organic electronics. The increased stability of C-D bonds compared to C-H bonds can lead to enhanced device lifetimes in organic light-emitting diodes (OLEDs). Deuteration can also influence the photophysical properties of organic semiconductors, potentially leading to improved performance in optoelectronic devices. The synthesis of deuterated liquid crystals containing ether linkages has also been explored, with studies showing that deuteration can enhance their photochemical stability.

Q & A

Q. What are the recommended synthetic routes for 1-Methoxy-4-methyl-d3-benzene in laboratory settings?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For the deuterated methyl group, a deuterated Grignard reagent (e.g., CD₃MgBr) can react with a methoxy-substituted aryl halide under inert conditions. Post-reaction purification via column chromatography or distillation ensures isotopic and chemical purity. This approach aligns with methods used for synthesizing deuterated aromatic analogs like 4-Methoxy-d3-benzaldehyde .

Q. How should researchers characterize the isotopic purity of this compound?

- Methodological Answer : Isotopic purity is assessed using ¹H NMR and mass spectrometry (MS) . In ¹H NMR, the absence of a proton signal at the methyl-d3 position confirms deuterium incorporation. High-resolution MS (HRMS) quantifies isotopic enrichment by comparing observed vs. theoretical mass-to-charge ratios. Reference data from authoritative sources like NIST (e.g., spectral libraries for deuterated benzene derivatives) can validate results .

Q. What safety protocols are critical when handling deuterated aromatic compounds like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.

- Storage : Store in airtight, labeled containers under inert gas (e.g., argon) to prevent degradation.

Safety Data Sheets (SDS) for structurally similar compounds (e.g., 1-(1-ethynylcyclopropyl)-4-methoxybenzene) emphasize avoiding direct skin contact and ensuring emergency access to eyewash stations .

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) influence the reactivity of this compound in catalytic reactions?

- Methodological Answer : Deuterium substitution alters reaction kinetics due to reduced zero-point energy in C-D bonds. For example, in Pd-catalyzed couplings , deuterated methyl groups may slow transmetallation steps, requiring optimized catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and prolonged reaction times. Comparative studies with non-deuterated analogs can quantify KIEs using kinetic profiling .

Q. What methodological approaches resolve contradictions in reported bioactivity data for deuterated benzene derivatives?

- Methodological Answer : Contradictions often arise from variability in isotopic purity or solvent effects. Researchers should:

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO concentration ≤0.1%).

- Validate purity : Cross-check isotopic enrichment via HRMS and NMR.

Comparative tables (e.g., bioactivity of 1-Methoxy-4-methylbenzene vs. deuterated analogs) highlight structural-activity relationships .

Q. How can reaction conditions be optimized to minimize by-products during deuteration of methyl groups in aromatic systems?

- Methodological Answer :

- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and selectivity.

- Catalyst Screening : Test Pd(0) vs. Ni(0) catalysts for efficiency in C-D bond formation.

- Continuous Flow Systems : Improve yield and reduce side reactions via microreactors, as demonstrated in scaled syntheses of deuterated aldehydes .

Key Methodological Takeaways

- Synthesis : Prioritize Pd-catalyzed routes with deuterated reagents for high isotopic fidelity.

- Characterization : Combine NMR and HRMS with NIST reference data for validation.

- Safety : Adhere to protocols for toxicological unknowns, especially with novel deuterated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.